
2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further connected to a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonamide and 5-methyl-1,3,4-thiadiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different thiadiazole derivatives.
Scientific Research Applications
2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. The thiadiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the thiadiazole ring, making it less versatile in terms of biological activity.
5-methyl-1,3,4-thiadiazole: Does not have the sulfonamide group, limiting its antimicrobial properties.
Uniqueness
2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the combination of the sulfonamide and thiadiazole moieties, which confer both antimicrobial activity and potential for diverse chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7Cl2N3O2S2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H7Cl2N3O2S2/c1-5-12-13-9(17-5)14-18(15,16)8-4-6(10)2-3-7(8)11/h2-4H,1H3,(H,13,14) |
InChI Key |
LNXFJHCVIOCQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168560.png)
![5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168565.png)
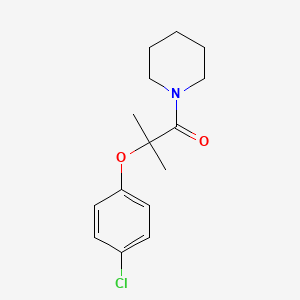
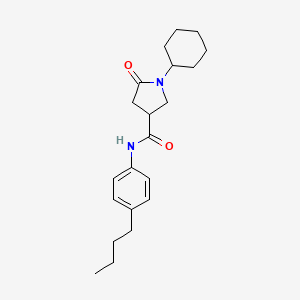
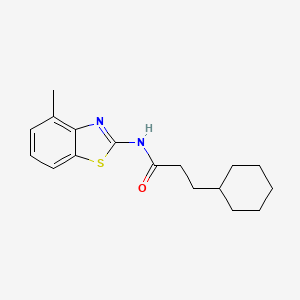
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168590.png)
![1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11168596.png)
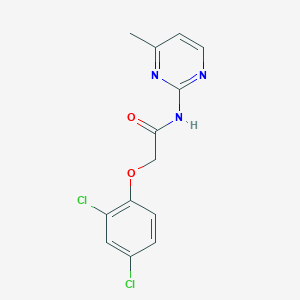
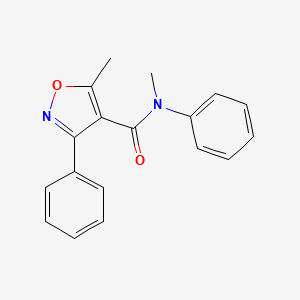
![2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11168620.png)
![3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B11168626.png)
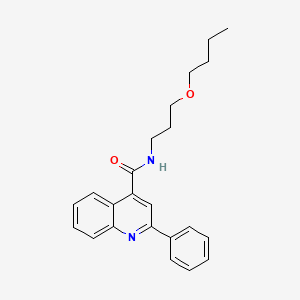
![4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11168648.png)

